molecular formula C21H23ClN4O3S B2808700 Methyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-3-isobutoxy-1-benzothiophene-2-carboxylate CAS No. 1298037-54-3

Methyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-3-isobutoxy-1-benzothiophene-2-carboxylate

Cat. No.: B2808700
CAS No.: 1298037-54-3
M. Wt: 446.95
InChI Key: DUVCPLNEUKEKLC-UHFFFAOYSA-N
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Description

Methyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-3-isobutoxy-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H23ClN4O3S and its molecular weight is 446.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

Research on thiophene and benzothiophene derivatives highlights the interest in synthesizing novel compounds with potential anti-proliferative activity against various tumor cell lines. For example, the study by Mohareb et al. (2016) focused on synthesizing a series of thiophene and benzothiophene derivatives, evaluating their cytotoxic activities against cancer cell lines such as MCF-7, NCI-H460, and SF-268, showcasing the relevance of such compounds in the development of new anticancer agents Mohareb, Abdallah, Helal, & Shaloof, 2016.

Moreover, the structural analysis of similar compounds, like the crystal structure study by Vasu et al. (2004), provides foundational knowledge on the molecular configuration, stabilization mechanisms through hydrogen bonding, and the potential for further chemical modifications Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004.

Potential Applications in Medicinal Chemistry

The synthesis of novel compounds, such as those described by Krinochkin et al. (2021), where methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were produced, underscores the continuous search for new molecules with potential therapeutic applications. These compounds were synthesized through solvent-free reactions, highlighting the advancements in green chemistry and its application in drug discovery Krinochkin, Guda, Kopchuk, Shtaitz, Starnovskaya, Savchuk, Rybakova, Zyryanov, & Chupakhin, 2021.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[(4-propan-2-ylphenyl)methyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c1-13(2)16-6-4-15(5-7-16)12-23-20(27)19-14(3)24-25-21(19)30(28,29)26-18-10-8-17(22)9-11-18/h4-11,13,26H,12H2,1-3H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVCPLNEUKEKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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